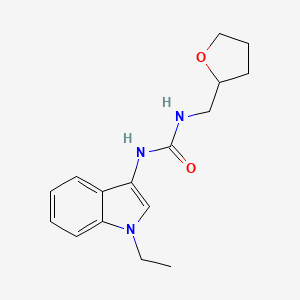

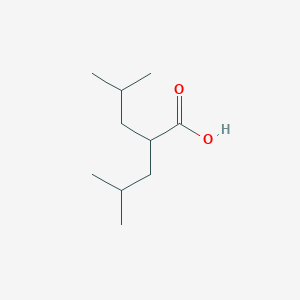

![molecular formula C20H18N2O5 B2522257 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896333-70-3](/img/structure/B2522257.png)

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Overview

Description

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pharmacophore Development

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one serves as a key pharmacophore in medicinal chemistry, contributing to the development of drugs, drug candidates, and biochemical reagents. Recent advancements highlight its role in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, showcasing its biological relevance and potential for creating new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Ligand Development

This compound's structure is instrumental in creating sigma receptor ligands, especially for sigma(1) receptors. The exploration into spiro compounds like spiro[[2]benzopyran-1,4'-piperidines] reveals their high affinity and selectivity towards sigma(1) over sigma(2) receptors, indicating significant potential for therapeutic applications (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibition

Spiro[chromane‐2,4′‐piperidine] derivatives have shown promise as novel histone deacetylase (HDAC) inhibitors, with certain modifications enhancing their pharmacokinetic profiles and in vivo antitumor activity. This discovery paves the way for new cancer treatment strategies, focusing on improved bioavailability and therapeutic efficacy (Thaler et al., 2012).

Synthesis and Applications in Chemistry

The compound is also central to innovations in synthetic chemistry, particularly in creating spirocyclic nitroxides. These spirocyclic nitroxyl radicals, due to their stability and unique properties, are highly valuable in dynamic nuclear polarization (DNP) experiments and other biochemical applications, underscoring the versatility of spiro-functional molecules (Zaytseva & Mazhukin, 2021).

Acetyl-CoA Carboxylase Inhibition

Research into spiro[chroman-2,4'-piperidin]-4-one derivatives has identified their role as potent acetyl-CoA carboxylase (ACC) inhibitors. This activity suggests potential for metabolic disorder treatments, with certain compounds demonstrating in vivo efficacy in altering fat oxidation, even under high carbohydrate diets. This highlights the therapeutic potential of these compounds in managing obesity and related metabolic conditions (Shinde et al., 2009).

Mechanism of Action

Target of action

Some spirocyclic derivatives have been identified as potent and selective agonists for the delta opioid receptor . These receptors are primarily found in the brain and are involved in pain regulation .

Mode of action

As delta opioid receptor agonists, these compounds likely bind to the receptor and activate it, leading to a series of intracellular events that ultimately result in pain relief .

Biochemical pathways

The activation of delta opioid receptors can inhibit the release of certain neurotransmitters in the brain, altering pain signaling pathways .

Pharmacokinetics

One study found that a spirocyclic derivative was rapidly metabolized by rat liver microsomes, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products .

Result of action

The activation of delta opioid receptors by these compounds can result in analgesic effects, providing relief from pain .

Action environment

The action of these compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and genetic factors .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHLASVQONCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319833 | |

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896333-70-3 | |

| Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)